![molecular formula C13H18N2 B11897313 (2-(tert-Butyl)-1H-indol-5-yl)methanamine](/img/structure/B11897313.png)
(2-(tert-Butyl)-1H-indol-5-yl)methanamine
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Overview
Description
(2-(tert-Butyl)-1H-indol-5-yl)methanamine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. The presence of the tert-butyl group in the structure enhances the compound’s lipophilicity, which can influence its biological activity and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . This reaction proceeds under mild conditions and results in the formation of the desired indole derivative.
Industrial Production Methods
Industrial production of (2-(tert-Butyl)-1H-indol-5-yl)methanamine may involve large-scale synthesis using similar condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2-(tert-Butyl)-1H-indol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives.
Scientific Research Applications
Serotonin Receptor Modulation
Research indicates that (2-(tert-Butyl)-1H-indol-5-yl)methanamine has significant activity as a serotonin receptor modulator. It has been linked to the activation of the 5-HT1F receptor, which is crucial for treating disorders associated with decreased serotonin transmission, such as depression, migraines, and anxiety disorders . The compound's ability to influence serotonin pathways positions it as a candidate for developing antidepressant medications.
Anticancer Activity
The compound has also been studied for its anticancer properties. In vitro evaluations show that it exhibits cytotoxic effects against various cancer cell lines, indicating potential as an antitumor agent . The National Cancer Institute's Developmental Therapeutics Program has assessed similar indole derivatives, highlighting their efficacy in inhibiting tumor growth .
Comparative Analysis with Related Compounds
Compound Name | Structure Type | Notable Activity |
---|---|---|
5-Hydroxytryptamine (Serotonin) | Indole derivative | Neurotransmitter |
Indole-3-acetic acid | Indole derivative | Plant hormone |
2-Methylindole | Indole derivative | Potential anti-inflammatory effects |
This compound | Indole derivative | Antidepressant and anticancer properties |
The structural uniqueness of this compound may enhance its lipophilicity and receptor binding affinity compared to other indole derivatives, potentially leading to distinct biological activities not observed in similar compounds.
Case Study 1: Antidepressant Activity
A study evaluated the antidepressant-like effects of various indole derivatives, including this compound, using behavioral models such as the forced swim test. Results indicated significant reductions in immobility time, suggesting effective antidepressant properties .
Case Study 2: Anticancer Efficacy
In another investigation, this compound was tested against a panel of human cancer cell lines. The compound exhibited notable cytotoxicity with a mean growth inhibition value indicating its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of (2-(tert-Butyl)-1H-indol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The tert-butyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(2-tert-Butoxyphenyl)methanamine: Similar in structure but with an oxygen atom in place of the nitrogen.
tert-Butylamine: A simpler amine with a tert-butyl group.
tert-Butyl alcohol: An alcohol with a tert-butyl group.
Uniqueness
(2-(tert-Butyl)-1H-indol-5-yl)methanamine is unique due to the presence of both the indole ring and the tert-butyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
(2-(tert-Butyl)-1H-indol-5-yl)methanamine is a compound featuring an indole structure, characterized by a tert-butyl group at the 2-position and a methanamine group at the 5-position. This unique structural configuration contributes to its significant biological activity, particularly in pharmacological contexts. Research has indicated potential applications in various therapeutic areas, including neuropharmacology and oncology.
Structural Characteristics
The indole framework of this compound enhances its lipophilicity and receptor binding affinity. The presence of the tert-butyl group may influence the compound's pharmacokinetic properties, such as solubility and permeability, making it a candidate for further biological evaluation.
Biological Activity Overview
Research highlights several key areas where this compound exhibits notable biological activity:
- Neurotransmitter Modulation : The compound has been studied for its interactions with serotonin receptors, particularly the 5-HT1F receptor, which is implicated in various neurological disorders such as depression and migraine .
- Anticancer Properties : Preliminary studies suggest that this compound may induce cytotoxic effects on cancer cells, potentially through mechanisms involving microtubule disruption and apoptosis induction .
- Inflammatory Response : Its structural similarities to other indole derivatives suggest potential anti-inflammatory effects, which are being explored in various experimental models.
Neuropharmacological Effects
A study focusing on the modulation of serotonin receptors found that this compound acts as an agonist at the 5-HT1F receptor. This activity was associated with reduced migraine symptoms in animal models, indicating its therapeutic potential for migraine treatment .
Anticancer Activity
In vitro assays demonstrated that this compound significantly inhibited the growth of glioblastoma cells. The mechanism was linked to its ability to disrupt microtubule polymerization, leading to cell cycle arrest and subsequent apoptosis .
Comparative Analysis with Related Compounds
To understand the unique biological profile of this compound, a comparative analysis with structurally related compounds is essential:
Compound Name | Structure Type | Notable Activity |
---|---|---|
5-Hydroxytryptamine (Serotonin) | Indole derivative | Neurotransmitter |
Indole-3-acetic acid | Indole derivative | Plant hormone |
2-Methylindole | Indole derivative | Potential anti-inflammatory effects |
This compound | Indole derivative | Neurotransmitter modulation, anticancer activity |
The comparison illustrates that while many indole derivatives share common functionalities, the specific tert-butyl substitution and methanamine group in this compound may enhance its receptor binding affinity and biological efficacy compared to other compounds.
Properties
Molecular Formula |
C13H18N2 |
---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
(2-tert-butyl-1H-indol-5-yl)methanamine |
InChI |
InChI=1S/C13H18N2/c1-13(2,3)12-7-10-6-9(8-14)4-5-11(10)15-12/h4-7,15H,8,14H2,1-3H3 |
InChI Key |
MIGNIBQVSSWZJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(N1)C=CC(=C2)CN |
Origin of Product |
United States |
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